molecular formula C4H2F3NS B020317 4-(Trifluoromethyl)-1,3-thiazole CAS No. 101048-75-3

4-(Trifluoromethyl)-1,3-thiazole

Cat. No.: B020317
CAS No.: 101048-75-3
M. Wt: 153.13 g/mol
InChI Key: PQTYVNMMIPPCGF-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,3-thiazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Trifluoromethyl)-1,3-thiazole has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethyl)-1,3-thiazole is unique due to the presence of both a trifluoromethyl group and a thiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name

4-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NS/c5-4(6,7)3-1-9-2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTYVNMMIPPCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101048-75-3
Record name 4-(trifluoromethyl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What are the structural characteristics of 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid?

A1: 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid is a derivative of 4-(trifluoromethyl)-1,3-thiazole. The molecular formula of this compound is C6H4F3NO2S []. In its crystal structure, molecules are linked together through O—H⋯N and C—H⋯O hydrogen bonds, forming chains [].

Q2: Are there any efficient synthetic routes for 4-trifluoromethyl-1,3-thiazole derivatives?

A2: While specific details about the compound's interactions with targets and downstream effects are not available in the provided abstracts, one study describes a novel synthetic pathway to access 4-trifluoromethyl-1,3-thiazole derivatives []. This method utilizes a thiocarbonyl ylide intermediate, potentially offering an efficient route for synthesizing these compounds [].

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